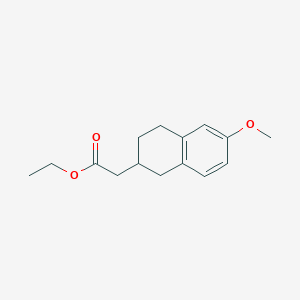
Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate, also known as ETNA, is a chemical compound that is widely used in scientific research. It is a synthetic compound that has been developed to mimic the effects of natural compounds found in the human body. ETNA is used in a variety of research applications, including the study of biochemical and physiological effects, as well as the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is not fully understood, but it is believed to act on a number of different biochemical pathways in the body. Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has been shown to modulate the activity of a number of different enzymes and receptors, including the cannabinoid receptors CB1 and CB2, as well as the TRPV1 receptor.
Effets Biochimiques Et Physiologiques
Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has also been shown to have antioxidant effects, which may help to protect against oxidative damage in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate in lab experiments is its ability to mimic the effects of natural compounds found in the body. This makes it a useful tool for studying the effects of these compounds on various biochemical and physiological pathways. However, one limitation of using Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate in lab experiments is that it is a synthetic compound, and therefore may not fully replicate the effects of natural compounds.
Orientations Futures
There are a number of potential future directions for research involving Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate. One area of research that is of particular interest is the development of new therapies for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, research into the mechanism of action of Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate may help to identify new targets for drug development and therapy. Finally, further research into the biochemical and physiological effects of Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate may help to identify new applications for this compound in scientific research.
Applications De Recherche Scientifique
Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has a wide range of applications in scientific research, including the study of biochemical and physiological effects, drug development, and the development of new therapies for a variety of diseases. Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has been shown to have a number of therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Propriétés
Numéro CAS |
108975-09-3 |
|---|---|
Nom du produit |
Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate |
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate |
InChI |
InChI=1S/C15H20O3/c1-3-18-15(16)9-11-4-5-13-10-14(17-2)7-6-12(13)8-11/h6-7,10-11H,3-5,8-9H2,1-2H3 |
Clé InChI |
ZSEDPXMKBLWFPO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1CCC2=C(C1)C=CC(=C2)OC |
SMILES canonique |
CCOC(=O)CC1CCC2=C(C1)C=CC(=C2)OC |
Synonymes |
(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid ethyl ester |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






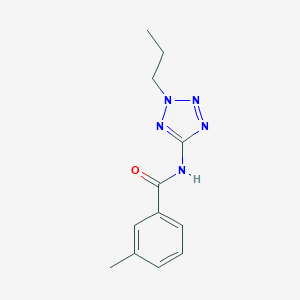
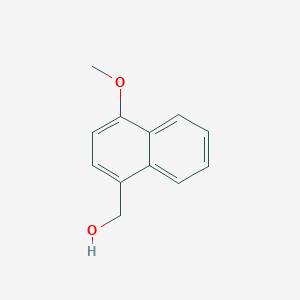
![1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione](/img/structure/B186867.png)
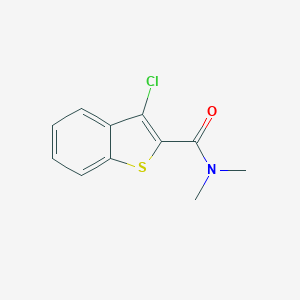
![1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B186870.png)
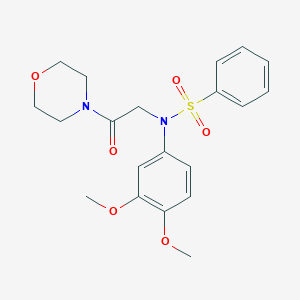
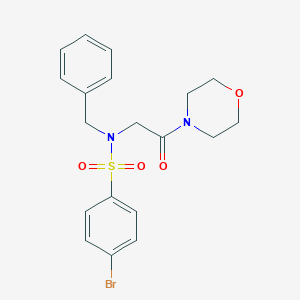
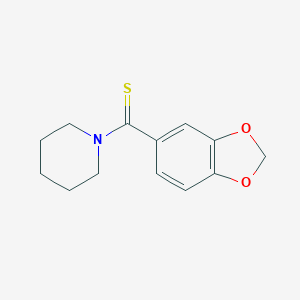
![Ethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B186878.png)